molecular formula C20H13BrN4O B3739382 (Z)-N-(3-bromophenyl)-2-cyano-3-[1-(cyanomethyl)indol-3-yl]prop-2-enamide

(Z)-N-(3-bromophenyl)-2-cyano-3-[1-(cyanomethyl)indol-3-yl]prop-2-enamide

Cat. No.: B3739382
M. Wt: 405.2 g/mol
InChI Key: ZOWNYDKVDUOKRC-UVTDQMKNSA-N
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Description

(Z)-N-(3-bromophenyl)-2-cyano-3-[1-(cyanomethyl)indol-3-yl]prop-2-enamide is a complex organic compound that features a bromophenyl group, a cyano group, and an indole moiety. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules.

Properties

IUPAC Name

(Z)-N-(3-bromophenyl)-2-cyano-3-[1-(cyanomethyl)indol-3-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13BrN4O/c21-16-4-3-5-17(11-16)24-20(26)14(12-23)10-15-13-25(9-8-22)19-7-2-1-6-18(15)19/h1-7,10-11,13H,9H2,(H,24,26)/b14-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOWNYDKVDUOKRC-UVTDQMKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CC#N)C=C(C#N)C(=O)NC3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2CC#N)/C=C(/C#N)\C(=O)NC3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(3-bromophenyl)-2-cyano-3-[1-(cyanomethyl)indol-3-yl]prop-2-enamide typically involves multi-step organic reactions. One common method involves the coupling of a bromophenyl derivative with an indole derivative under specific conditions to form the desired product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the correct formation of the (Z)-isomer.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(3-bromophenyl)-2-cyano-3-[1-(cyanomethyl)indol-3-yl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-(3-bromophenyl)-2-cyano-3-[1-(cyanomethyl)indol-3-yl]prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly as a lead compound for the development of drugs targeting specific biological pathways. Its structure suggests it could interact with enzymes or receptors involved in various diseases, making it a candidate for drug discovery and development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for incorporation into polymers or other advanced materials.

Mechanism of Action

The mechanism of action of (Z)-N-(3-bromophenyl)-2-cyano-3-[1-(cyanomethyl)indol-3-yl]prop-2-enamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological processes. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular interactions would depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(4-Bromophenyl)-1-(1H-indol-3-yl)prop-2-en-1-one: This compound is similar in structure but differs in the position of the bromine atom and the presence of a different functional group.

    Indole derivatives: Various indole derivatives share structural similarities and may exhibit similar biological activities.

Uniqueness

(Z)-N-(3-bromophenyl)-2-cyano-3-[1-(cyanomethyl)indol-3-yl]prop-2-enamide is unique due to its specific combination of functional groups and its (Z)-isomer configuration. This unique structure contributes to its distinct reactivity and potential biological activities, setting it apart from other similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-N-(3-bromophenyl)-2-cyano-3-[1-(cyanomethyl)indol-3-yl]prop-2-enamide
Reactant of Route 2
Reactant of Route 2
(Z)-N-(3-bromophenyl)-2-cyano-3-[1-(cyanomethyl)indol-3-yl]prop-2-enamide

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